molecular formula C15H20N2O5 B7984477 (R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B7984477
M. Wt: 308.33 g/mol
InChI Key: MMTLDQWOGUSHKN-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral chemical building block of high value to medicinal and synthetic chemistry research. Its structure incorporates a stereodefined (R)-pyrrolidine ring, a common motif in pharmaceuticals and ligands, protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and allows for selective deprotection under mild acidic conditions . The 2-nitrophenoxy ether moiety provides a handle for further functionalization; nitroaromatic groups are versatile intermediates in the synthesis of amines, oximes, and other nitrogen-containing heterocycles through radical-initiated pathways or reduction . This combination of features makes the reagent a potential precursor for the development of small molecule therapeutics, catalysts, and advanced materials. As a biochemical reagent, it is represented for use as a biological material or organic compound in life science research . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTLDQWOGUSHKN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol in the presence of a suitable base and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous acid or base.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction of the nitro group: Results in the formation of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate.

    Hydrolysis of the ester group: Yields ®-3-(2-nitrophenoxy)pyrrolidine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the nitrophenoxy group is believed to enhance its interaction with cellular targets involved in cancer progression.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules.

  • Building Block for Drug Synthesis : Its functional groups allow for further modifications, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that compounds similar to (R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can influence biological pathways.

  • Enzyme Inhibition : Studies are underway to explore its role as an inhibitor of specific enzymes that play critical roles in metabolic pathways, which could lead to advancements in treating metabolic disorders.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of nitrophenoxy-pyrrolidine derivatives. The results indicated that certain derivatives, including (R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, showed significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry research, (R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate was utilized as a precursor for synthesizing novel heterocyclic compounds. The resulting compounds exhibited promising biological activity, highlighting the utility of this compound in drug discovery processes.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer activity; drug developmentDevelopment of new cancer therapies
Organic SynthesisIntermediate for complex molecule synthesisVersatile building block for pharmaceuticals
Biological StudiesEnzyme inhibition studies; metabolic pathway influenceInsights into treatment for metabolic disorders

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 218944-23-1): This isomer substitutes the nitro group at the para position of the phenoxy ring. Its molecular formula (C₁₅H₂₀N₂O₅, MW 308.33) matches the target compound, but differences in nitro orientation may affect hydrogen bonding and solubility.

Stereoisomers

  • (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 885102-33-0): With a similarity score of 0.88, this stereoiser replaces the 2-nitrophenoxy group with a cyano (-CN) substituent. The cyano group increases polarity and may enhance metabolic stability in drug candidates. The (S)-configuration alters chiral interactions in asymmetric synthesis.

Substituent Variations

  • (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2): Substituting the 2-nitrophenoxy group with a hydroxymethyl (-CH₂OH) moiety (similarity 0.90) introduces a polar functional group. This enhances aqueous solubility, making it advantageous for pharmacokinetic optimization in drug intermediates.
  • (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199174-29-3): The aminomethyl (-CH₂NH₂) group (similarity 1.00) provides a nucleophilic site for further derivatization, such as peptide coupling or Schiff base formation, critical in prodrug design.

Fluorinated Derivatives

  • (R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233859-92-1): Fluorine at the 3-position adjacent to nitro (MW 326.32) may sterically hinder nitro group reduction, altering reactivity in catalytic hydrogenation.

Heterocyclic Analogues

  • (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286208-30-7):
    Replacing the benzene ring with pyridine (C₁₄H₁₈N₃O₅, MW 309.32 ) introduces a basic nitrogen atom, enabling coordination with metal catalysts or participation in acid-base reactions distinct from purely aromatic systems.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituent Similarity Reference
(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate N/A C₁₅H₂₀N₂O₅ ~308.33 2-Nitrophenoxy - -
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate 218944-23-1 C₁₅H₂₀N₂O₅ 308.33 4-Nitrophenoxy -
(S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate 885102-33-0 C₁₁H₁₈N₂O₂ 210.27 Cyano (-CN) 0.88
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ 201.26 Hydroxymethyl (-CH₂OH) 0.90
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate 1233859-96-5 C₁₅H₁₉FN₂O₅ 326.32 2-Fluoro, 4-nitrophenoxy -
(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate 1286208-30-7 C₁₄H₁₈N₃O₅ 309.32 Pyridin-2-yloxy, 3-nitro -

Key Research Findings

  • Electronic Effects: The 2-nitrophenoxy group in the target compound exhibits stronger electron-withdrawing effects compared to para-substituted isomers, influencing reactivity in nucleophilic substitution reactions.
  • Chiral Specificity : (R)-configured pyrrolidines demonstrate distinct enantioselectivity in asymmetric catalysis compared to (S)-isomers, as seen in intermediates for kinase inhibitors.
  • Fluorine Impact : Fluorinated derivatives show enhanced metabolic stability and bioavailability, critical for optimizing drug half-life.

Biological Activity

(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₅
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 917909-59-2
  • IUPAC Name : tert-butyl 3-(2-nitrophenoxy)-1-pyrrolidinecarboxylate

The compound features a pyrrolidine ring, which is known for its role in various biological activities, and a nitrophenoxy group that may enhance its pharmacological properties.

The biological activity of (R)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in sphingolipid metabolism, which is crucial for cell signaling and membrane integrity .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the nitrophenoxy group can significantly impact the compound's efficacy. For instance, variations in the substituents on the aromatic ring have been linked to changes in inhibitory potency against nSMase, highlighting the importance of electronic and steric factors in drug design .

Case Studies and Research Findings

  • Inhibition of nSMase :
    • A study demonstrated that derivatives of pyrrolidine compounds, including (R)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, exhibited substantial inhibition of nSMase activity. The more active enantiomer displayed enhanced bioavailability and brain penetration in vivo models .
  • Anticancer Activity :
    • Another research effort evaluated the anticancer properties of related pyrrolidine derivatives, revealing that compounds with similar structures could induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting tubulin polymerization . While specific data on (R)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate was not provided, the structural similarities suggest potential for similar mechanisms.
  • Antimicrobial Activity :
    • The compound's potential as an antimicrobial agent was also explored. Studies indicated that related nitrophenyl derivatives demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial properties . This opens avenues for further exploration into the compound's application in treating infections.

Data Table: Biological Activities

Activity Type Compound Activity Reference
nSMase Inhibition(R)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylateSignificant inhibition
Anticancer ActivityRelated Pyrrolidine DerivativesInduces apoptosis via ROS
Antimicrobial ActivityRelated Nitrophenyl DerivativesEffective against bacterial strains

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common method involves reacting a pyrrolidine precursor (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) with 2-nitrophenylsulfonyl chloride or 2-nitrophenol under mild conditions. For example, DMAP and triethylamine in dichloromethane (DCM) at 0–20°C are used to activate the hydroxyl group for substitution . Alternative routes employ methanesulfonyl chloride (MsCl) as a leaving group facilitator in DCM with triethylamine at 0°C, followed by warming to room temperature .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) .
  • Nuclear Magnetic Resonance (NMR) : Analyze stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR, while pyrrolidine and nitrophenoxy groups show distinct splitting patterns .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from heat sources (flash point: ~135°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

  • Temperature Control : Maintain 0°C during reagent addition to minimize side reactions (e.g., sulfonate ester decomposition) .
  • Catalyst Selection : DMAP enhances nucleophilic substitution efficiency by stabilizing intermediates .
  • Purification : Use flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Chiral Resolving Agents : Use (R)-configured starting materials (e.g., tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate) to preserve stereochemistry .
  • Chiral HPLC : Validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How can intermediates like tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate be stabilized?

  • Low-Temperature Storage : Store intermediates at –20°C to prevent hydrolysis.
  • Anhydrous Conditions : Use molecular sieves or inert atmospheres (N2_2) during reactions .

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Byproduct Formation : Nitrophenoxy group decomposition under prolonged heating; monitor via TLC or LC-MS .
  • Solvent Selection : Replace DCM with greener solvents (e.g., ethyl acetate) for large-scale reactions without compromising yield .

Methodological Considerations

Q. How to troubleshoot low yields in coupling reactions involving 2-nitrophenoxy groups?

  • Reagent Stoichiometry : Ensure a 1.2–1.5 molar excess of 2-nitrophenol or its activated derivative.
  • Moisture Sensitivity : Pre-dry solvents (e.g., DCM over molecular sieves) to avoid quenching reactive intermediates .

Q. What computational tools can predict the compound’s physicochemical properties?

  • LogP and PSA Estimation : Use software like MarvinSketch or ChemAxon to calculate logP (~2.7) and polar surface area (~29.5 Ų), which inform solubility and bioavailability .
  • Density Functional Theory (DFT) : Model reaction pathways to identify transition states and optimize conditions .

Q. How to analyze degradation products under acidic/basic conditions?

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours, then analyze via LC-MS to identify hydrolyzed products (e.g., tert-butyl carbamate cleavage) .

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